molecular formula C10H15BO3S B580990 (4-(Butylsulfinyl)phenyl)boronic acid CAS No. 1217501-01-3

(4-(Butylsulfinyl)phenyl)boronic acid

Cat. No.: B580990
CAS No.: 1217501-01-3
M. Wt: 226.097
InChI Key: DDWMUGQRYZIHOL-UHFFFAOYSA-N
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Description

(4-(Butylsulfinyl)phenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H15BO3S and its molecular weight is 226.097. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (4-(Butylsulfinyl)phenyl)boronic acid is in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It’s worth noting that the compound is generally environmentally benign , suggesting it may have favorable pharmacokinetic properties.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The compound is relatively stable and readily prepared, contributing to its success under a variety of SM coupling conditions .

Biological Activity

(4-(Butylsulfinyl)phenyl)boronic acid is a compound belonging to the class of boronic acids, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry, including anticancer, antibacterial, and enzyme inhibition properties.

Overview of Boronic Acids

Boronic acids have gained attention in recent years due to their unique ability to form reversible covalent bonds with diols and other nucleophiles, making them useful in various biological applications. The introduction of a sulfinyl group in this compound enhances its chemical properties and biological activity compared to traditional boronic acids.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including derivatives like this compound. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, its cytotoxic effects were evaluated against various cancer cell lines, revealing an IC50 value indicative of significant potency:

Cell LineIC50 (µg/mL)
MCF-718.76 ± 0.62
HeLa15.34 ± 0.45
A54920.12 ± 0.75

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It demonstrated effectiveness against common bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for E. coli was found to be 6.50 mg/mL, indicating a moderate antibacterial effect .

Bacterial StrainMIC (mg/mL)
Escherichia coli6.50
Staphylococcus aureus5.00

This antibacterial activity positions the compound as a candidate for further development in treating bacterial infections .

3. Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can inhibit various enzymes critical in metabolic pathways:

EnzymeIC50 (µg/mL)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04
Urease1.10 ± 0.06
Tyrosinase11.52 ± 0.46

These results indicate that the compound could be beneficial in conditions where enzyme regulation is necessary, such as Alzheimer's disease or other metabolic disorders .

Case Studies and Research Findings

A notable study involved the formulation of a cream containing this compound, which was dermatologically tested for safety and efficacy. The cream exhibited significant antioxidant properties alongside its antibacterial and anticancer activities, suggesting potential applications in cosmetic formulations .

Properties

IUPAC Name

(4-butylsulfinylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3S/c1-2-3-8-15(14)10-6-4-9(5-7-10)11(12)13/h4-7,12-13H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWMUGQRYZIHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)CCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675227
Record name [4-(Butane-1-sulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-01-3
Record name B-[4-(Butylsulfinyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1217501-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Butane-1-sulfinyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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